2-{[2-(Benzylcarbamoyl)phenyl]carbamoyl}benzoic acid
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Overview
Description
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid typically involves the reaction of benzylamine with phthalic anhydride under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C22H18N2O4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[2-(benzylcarbamoyl)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C22H18N2O4/c25-20(23-14-15-8-2-1-3-9-15)18-12-6-7-13-19(18)24-21(26)16-10-4-5-11-17(16)22(27)28/h1-13H,14H2,(H,23,25)(H,24,26)(H,27,28) |
InChI Key |
NELSKKNVPCATOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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